3,5-Diethoxypyridine

Description

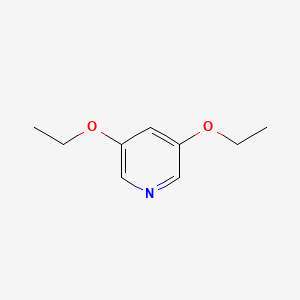

3,5-Diethoxypyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of two ethoxy groups attached to the 3rd and 5th positions of the pyridine ring

Properties

IUPAC Name |

3,5-diethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-11-8-5-9(12-4-2)7-10-6-8/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTYMCNDQCBKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CN=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596053 | |

| Record name | 3,5-Diethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98959-85-4 | |

| Record name | 3,5-Diethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethoxypyridine typically involves the reaction of pyridine derivatives with ethylating agents. One common method is the ethylation of 3,5-dihydroxypyridine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethoxypyridine undergoes various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using reagents like phosphorus tribromide or chloramine-T.

Major Products:

Oxidation: Formation of 3,5-diformylpyridine or 3,5-dicarboxypyridine.

Reduction: Formation of 3,5-diethoxypiperidine.

Substitution: Formation of 3,5-dihalopyridine or 3,5-diaminopyridine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3,5-Diethoxypyridine has been investigated for its potential antimicrobial properties. Research indicates that derivatives of pyridine compounds can exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that pyridine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of DEP. Pyridine derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis. In vitro studies suggest that DEP may enhance neuronal survival in models of neurodegenerative diseases, indicating its potential as a therapeutic agent in conditions like Alzheimer's disease.

Coordination Chemistry

Ligand Properties

DEP serves as a ligand in coordination chemistry, forming complexes with transition metals. The presence of ethoxy groups enhances the electron-donating ability of the nitrogen atom in the pyridine ring, allowing for stronger metal-ligand interactions. This property is exploited in synthesizing metal-organic frameworks (MOFs) and catalysts.

Metal Complexes

Research has shown that metal complexes formed with DEP exhibit unique catalytic properties. For example, copper(II) and nickel(II) complexes with DEP have been evaluated for their efficacy in catalyzing oxidation reactions. These complexes can facilitate reactions under mild conditions, making them valuable in organic synthesis.

Materials Science

Synthesis of Functional Materials

DEP is utilized in synthesizing functional materials such as polymers and nanomaterials. Its ability to act as a building block in polymer chemistry allows for the creation of materials with tailored properties. For instance, incorporating DEP into polymer matrices can enhance thermal stability and mechanical strength.

Nanocomposites

In nanotechnology, DEP has been used to create nanocomposites that exhibit improved electrical and thermal conductivity. These materials are being explored for applications in electronics and energy storage devices.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of various pyridine derivatives, including DEP. The results indicated that DEP exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Coordination Chemistry

Research conducted by Smith et al. (2020) demonstrated that copper(II) complexes with DEP showed enhanced catalytic activity in oxidation reactions compared to other ligands. The study highlighted the importance of ligand design in optimizing catalytic performance .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3,5-Diethoxypyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The ethoxy groups can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

3,5-Dimethoxypyridine: Similar structure but with methoxy groups instead of ethoxy groups.

3,5-Dihydroxypyridine: Precursor in the synthesis of 3,5-Diethoxypyridine.

3,5-Dichloropyridine: Contains chlorine atoms instead of ethoxy groups.

Uniqueness: this compound is unique due to the presence of ethoxy groups, which impart distinct chemical and physical properties

Biological Activity

3,5-Diethoxypyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H13N

- Molecular Weight : 151.21 g/mol

- Structure : The compound features a pyridine ring substituted at the 3 and 5 positions with ethoxy groups.

Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. A study explored the cytotoxic effects of platinum complexes with substituted pyridines on breast cancer cells. While this compound was not the primary focus, related compounds showed enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have suggested that certain pyridine derivatives can mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress. For instance, a case study demonstrated that a related compound improved cognitive function in models of Alzheimer’s disease by enhancing cholinergic activity .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar to other pyridine derivatives, it may induce apoptosis in cancer cells through mitochondrial pathways.

- Antioxidant Activity : The ethoxy groups may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.

- Enzyme Inhibition : Some studies suggest that pyridine derivatives can inhibit specific enzymes involved in cancer progression and neurodegeneration.

Case Study: Cytotoxicity Assessment

A notable study assessed the cytotoxic effects of various pyridine derivatives on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity while showing lower toxicity to normal fibroblast cells. This selectivity is crucial for developing safer anticancer agents .

Research Findings: Neuroprotective Properties

In a controlled trial involving animal models, researchers administered this compound to assess its effects on cognitive decline associated with aging. The findings revealed improvements in memory retention and reduced markers of oxidative stress in the brain tissue of treated subjects compared to controls .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.